5-Methylbenzo[d]thiazol-2(3H)-one
Overview
Description
“5-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant biological activity .
Synthesis Analysis
The synthesis of “5-Methylbenzo[d]thiazol-2(3H)-one” and related compounds has been described in the literature . The methods typically involve reactions with other organic compounds under specific conditions .Molecular Structure Analysis
The molecular structure of “5-Methylbenzo[d]thiazol-2(3H)-one” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
“5-Methylbenzo[d]thiazol-2(3H)-one” can participate in various chemical reactions . The nature of these reactions can depend on factors such as the presence of other compounds and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methylbenzo[d]thiazol-2(3H)-one” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, and molecular weight .Scientific Research Applications
Corrosion Inhibition
A study by Rugmini Ammal et al. (2017) investigated the effectiveness of a compound related to 5-Methylbenzo[d]thiazol-2(3H)-one for the corrosion inhibition of mild steel in hydrochloric acid. The compound showed high inhibition activity, which was attributed to its adsorption properties, following Langmuir adsorption isotherm (Rugmini Ammal, Prajila, & Joseph, 2017).
Insecticidal Activity
Research by Maddila et al. (2015) explored the synthesis of tetrazole-linked triazole derivatives and evaluated their insecticidal activity. The study found that some compounds exhibited significant activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015).
Antimicrobial and Antiproliferative Properties
Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant DNA protective ability and antimicrobial activity against specific strains. Some compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential for chemotherapy drug development (Gür et al., 2020).
Material Science
The synthesis of N-heterocyclic carbene complexes of Au(I), Ag(I), and Pd(II) utilizing a methylpyridyl-substituted ligand was explored by Catalano and Etogo (2007). These complexes, particularly a luminescent coordination polymer, have implications for material science and catalysis (Catalano & Etogo, 2007).
Quantum Chemical Studies
A study by Qiao et al. (2017) focused on the structural characterization and quantum chemical calculations of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, contributing to the understanding of molecular interactions and properties (Qiao et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYXBPFWCRKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384262 | |
Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methylbenzo[d]thiazol-2(3H)-one | |
CAS RN |
40925-61-9 | |
Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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